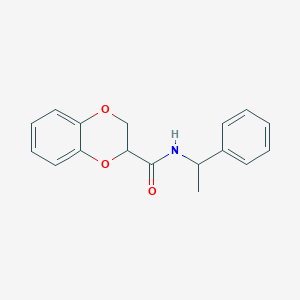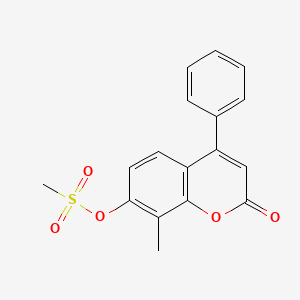
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP is a derivative of the naturally occurring compound apomorphine, which is a dopamine agonist. BPAP has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用机制
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptor subtypes. It has been shown to increase dopamine release in the brain, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is believed to be responsible for its therapeutic effects. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is that it has been shown to have a high degree of selectivity for the D2 and D3 dopamine receptor subtypes, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, this compound is a synthetic compound and may be more difficult to produce on a large scale compared to naturally occurring compounds.
未来方向
There are a number of potential future directions for research on N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more selective and potent dopamine receptor agonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Additionally, further research is needed to establish the safety and efficacy of this compound in humans.
合成方法
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process involving the reaction of apomorphine with various reagents. One of the most commonly used methods involves the reaction of apomorphine with phenethylamine in the presence of a palladium catalyst. The resulting product is then further reacted with oxalyl chloride and dimethylformamide to yield this compound.
科学研究应用
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-20-14-9-5-6-10-15(14)21-16/h2-10,12,16H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVITOASLYPIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)
![methyl N-methyl-N-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5209692.png)
![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)
![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)